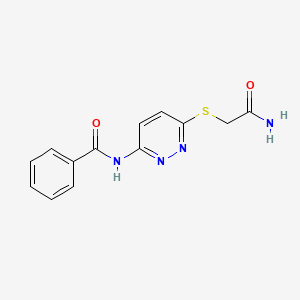

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c14-10(18)8-20-12-7-6-11(16-17-12)15-13(19)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEJSYTYJYXZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been designed and evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra.

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra. The molecular interactions of these compounds in docking studies reveal their suitability for further development.

Biochemical Pathways

Similar compounds have been found to exhibit significant anti-tubercular activity, suggesting that they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant anti-tubercular activity, suggesting that they may inhibit the growth or survival of Mycobacterium tuberculosis.

Biological Activity

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinyl moiety linked to a benzamide, with a thioether group that may influence its biological interactions. The presence of the amino and keto groups suggests potential for hydrogen bonding, which is critical in drug-receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Properties : Potential efficacy against bacterial strains has been noted.

- Neurological Effects : Some derivatives show promise in anticonvulsant activity.

Anticancer Activity

In a study evaluating the cytotoxic effects on cancer cell lines, this compound demonstrated significant activity. The IC50 values were reported as follows:

The structure-activity relationship analysis indicated that modifications to the thioether group could enhance cytotoxicity, with hydrophobic interactions playing a crucial role in binding affinity.

Antimicrobial Activity

In vitro studies have shown that this compound and its analogs possess antimicrobial properties. The following table summarizes the antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Standard Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Norfloxacin | 10 |

| Escherichia coli | 20 | Norfloxacin | 15 |

These results indicate that the compound exhibits comparable efficacy to standard antibiotics, suggesting its potential as a lead compound for further development.

Neurological Effects

The anticonvulsant properties of this compound have been explored through electroshock seizure tests. The compound showed promising results with a median effective dose (ED50) of 24.38 mg/kg, indicating significant protective effects against seizures.

Case Studies and Research Findings

- Case Study on Anticancer Activity : A recent investigation focused on the compound's effect on A431 and Jurkat cell lines, revealing that structural modifications led to enhanced apoptosis rates compared to controls.

- Antimicrobial Efficacy Study : A series of thiazole-linked pyridazine derivatives were synthesized and tested for antibacterial activity, with several compounds demonstrating MIC values lower than standard treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with benzamide derivatives reported in patent literature (–4), particularly those containing sulfur-linked heterocyclic substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide and Related Compounds

Key Observations

Heterocyclic Diversity: The target compound’s pyridazine core is less common in the cited analogs, which predominantly feature pyridine, thiophene, or isoxazole rings. Pyridazine’s electron-deficient nature may enhance binding to specific biological targets compared to other heterocycles .

Substituent Effects: The 2-amino-2-oxoethyl group in the target compound contrasts with the aromatic or lipophilic substituents (e.g., thienylmethyl, isoxazolylmethyl) in analogs.

Synthetic Routes :

- describes nucleophilic displacement reactions for introducing sulfur-linked groups to benzamide intermediates. Similar methodologies could apply to the target compound, though its pyridazine core may require specialized starting materials or conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.